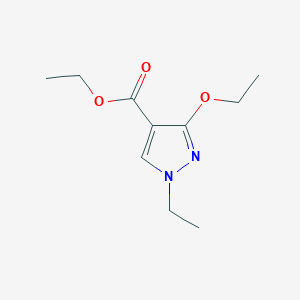
Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by its five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatile frameworks and are widely used in various sectors of the chemical industry, including medicine and agriculture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate typically involves the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in 1,3,5-trisubstituted pyrazoles . Another method involves the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst, which offers a simple reaction workup and eco-friendly attributes .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often utilize transition-metal catalysts and photoredox reactions. One-pot multicomponent processes and novel reactants are also employed to access the pyrazole moiety .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate undergoes various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, carbonyl compounds, and transition-metal catalysts. Conditions often involve the use of solvents like ethanol and the application of heat .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential biological activities, such as antibacterial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various pharmacological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides.
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: A key building block for a novel fungicide family.
Uniqueness
Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 3-ethoxy-1-ethylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-12-7-8(10(13)15-6-3)9(11-12)14-5-2/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXMONHTERWMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
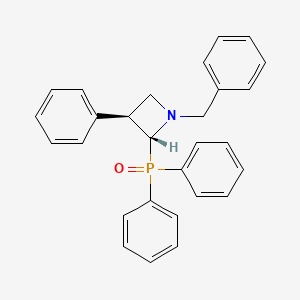
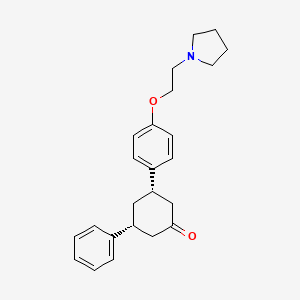
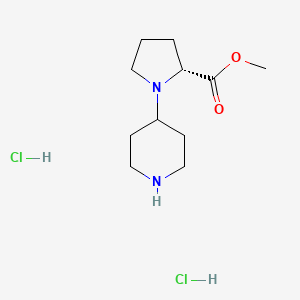
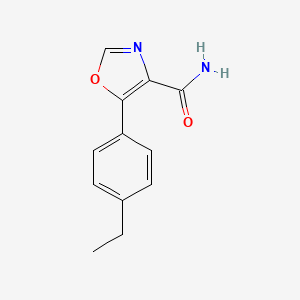
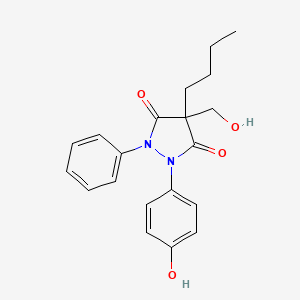
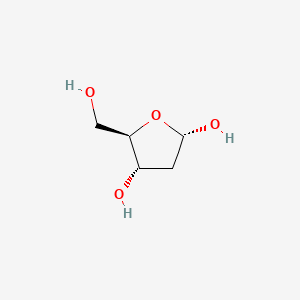
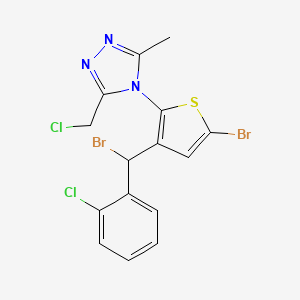
![1,2,3,4,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B15209767.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)


![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
![Diethyl 5,5'-[(methylimino)dimethanediyl]bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)](/img/structure/B15209799.png)

